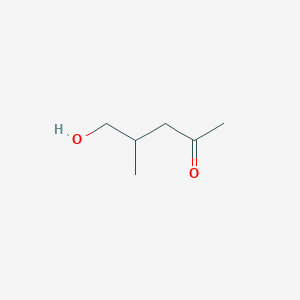
4-Iodo-3-hydroxyaminobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-hydroxyaminobenzamide is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and an amine group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-hydroxyaminobenzamide typically involves the iodination of 3-hydroxyaminobenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-hydroxyaminobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Thiols, amines, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Formation of 4-iodo-3-oxoaminobenzamide.
Reduction: Formation of 4-iodo-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3-hydroxyaminobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-hydroxyaminobenzamide involves its interaction with cellular reducing systems. In cancer cells, the compound is reduced to a toxic intermediate that induces cell death. This selective reduction is due to the unique metabolic pathways present in malignant cells . The compound targets specific enzymes involved in cellular redox reactions, leading to the disruption of cellular homeostasis and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxyl group.
3-Hydroxyaminobenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-3-aminobenzamide:
Uniqueness
4-Iodo-3-hydroxyaminobenzamide is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reduction in cancer cells makes it a promising candidate for therapeutic development.
Properties
CAS No. |
169262-75-3 |
|---|---|
Molecular Formula |
C7H7IN2O2 |
Molecular Weight |
278.05 g/mol |
IUPAC Name |
3-(hydroxyamino)-4-iodobenzamide |
InChI |
InChI=1S/C7H7IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3,10,12H,(H2,9,11) |
InChI Key |
KBMBRUVLWPRGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)NO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


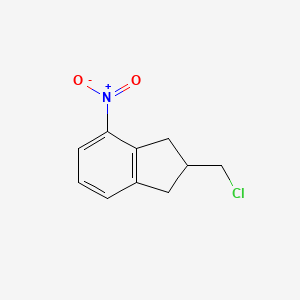





![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
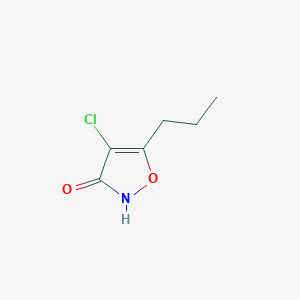
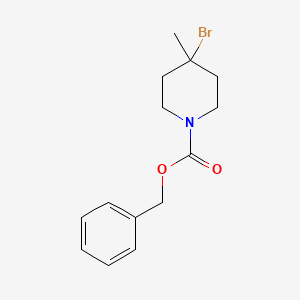
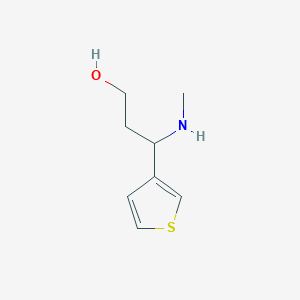
![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)

